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Compound of Interest

Compound Name: Pentamethylbenzaldehyde

Cat. No.: B097405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

molecular structure of pentamethylbenzaldehyde. The information is curated for professionals

in research and development, with a focus on delivering precise data and actionable

experimental insights.

Core Chemical and Physical Properties
Pentamethylbenzaldehyde, systematically named 2,3,4,5,6-pentamethylbenzaldehyde, is

an aromatic aldehyde characterized by a benzene ring fully substituted with five methyl groups

and one formyl group. Its properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name
2,3,4,5,6-

pentamethylbenzaldehyde
[1][2]

CAS Number 17432-38-1 [1]

Molecular Formula C₁₂H₁₆O [1]

Molecular Weight 176.25 g/mol [1]

Appearance
Light yellow to beige crystalline

powder, crystals, or flakes

Melting Point 145-152 °C

Boiling Point 144 °C at 6 mmHg

Solubility Soluble in toluene

Molecular Structure and Spectroscopic Data
The structure of pentamethylbenzaldehyde is notable for its sterically hindered carbonyl

group, which influences its reactivity. While an experimental crystal structure is not readily

available in public databases, computational models provide valuable insights into its geometry.

Computed Structural Data
The following table presents computed bond lengths and angles for

pentamethylbenzaldehyde. Disclaimer: These values are derived from computational models

and have not been experimentally verified by X-ray crystallography.
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Parameter Value (Computed)

C=O Bond Length ~1.22 Å

C-C (Aromatic) Bond Length ~1.40 Å

C-CHO Bond Length ~1.48 Å

C-C-C (Ring) Angle ~120°

C-C=O Angle ~121°

Spectroscopic Profile
Spectroscopic analysis is essential for the identification and characterization of

pentamethylbenzaldehyde.

Infrared (IR) Spectroscopy: The IR spectrum of pentamethylbenzaldehyde exhibits

characteristic absorption bands for its functional groups. A strong absorption is observed for the

carbonyl (C=O) stretch, typically in the range of 1690-1715 cm⁻¹, characteristic of an aromatic

aldehyde. The aldehydic C-H stretch appears as two distinct peaks around 2720 cm⁻¹ and

2820 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum shows a singlet for the aldehyde proton (CHO) typically in the

downfield region (around 10 ppm). The methyl protons will appear as singlets in the aromatic

region, with their exact chemical shifts influenced by their position on the ring.

¹³C NMR: The carbonyl carbon gives a characteristic signal in the downfield region (around

190 ppm). The aromatic carbons and the methyl carbons will also show distinct signals.

Mass Spectrometry (MS): The electron ionization mass spectrum of

pentamethylbenzaldehyde shows a molecular ion peak (M⁺) at m/z = 176, corresponding to

its molecular weight.

Experimental Protocols
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Synthesis of Pentamethylbenzaldehyde via Gattermann-
Koch Reaction (Adapted Protocol)
The Gattermann-Koch reaction is a suitable method for the formylation of pentamethylbenzene

to yield pentamethylbenzaldehyde. The following is an adapted protocol based on the

synthesis of structurally similar compounds.

Materials:

Pentamethylbenzene

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Cuprous Chloride (CuCl)

Carbon Monoxide (CO) gas

Hydrogen Chloride (HCl) gas

Anhydrous, non-polar solvent (e.g., dichloromethane or carbon disulfide)

Ice

Diethyl ether or dichloromethane for extraction

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas

inlet tube, and a condenser connected to a gas outlet/scrubber is assembled and flame-dried

under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst and Substrate Addition: To the flask, add anhydrous aluminum chloride (1.2 eq.) and

a catalytic amount of cuprous chloride (0.1 eq.).

Solvent and Substrate Introduction: Cool the flask to 0-10 °C in an ice bath. Add the

anhydrous solvent, followed by the slow addition of pentamethylbenzene (1.0 eq.) with

continuous stirring.

Gassing: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride

gas into the reaction mixture while maintaining the temperature and vigorous stirring. The

reaction is typically conducted at or slightly above atmospheric pressure.

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically between

0 °C and room temperature) for several hours. Monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Workup:

Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a

large volume of crushed ice containing some concentrated hydrochloric acid to

decompose the aluminum chloride complex.

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous

layer three times with diethyl ether or dichloromethane.

Washing: Combine the organic extracts and wash them sequentially with water, saturated

sodium bicarbonate solution, and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a

rotary evaporator.

Purification: Purify the crude product by recrystallization or column chromatography to obtain

pure pentamethylbenzaldehyde.
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Reaction Setup Reaction Workup & Purification

Flame-dried 3-neck flask
under inert atmosphere

Add AlCl3, CuCl,
and Pentamethylbenzene

in solvent at 0-10 °C
Introduce CO and HCl gas Stir for several hours,

monitor by TLC/GC Pour onto ice/HCl Extract with ether/DCM Wash with H2O, NaHCO3, brine Dry and evaporate solvent Recrystallization or
Column Chromatography
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Caption: Workflow for the synthesis of pentamethylbenzaldehyde.

Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified

pentamethylbenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.

Instrument Setup (Typical for a 400 MHz spectrometer):

Tune and shim the spectrometer for the specific sample.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. A standard pulse program is typically used.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique

carbon. A longer acquisition time and a greater number of scans are generally required

compared to ¹H NMR.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

FT-IR Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if

soluble in a volatile solvent). For Attenuated Total Reflectance (ATR-FTIR), place a small
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amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or clean ATR crystal before

running the sample.

Data Analysis: Identify the characteristic absorption bands and compare them to known

values for aromatic aldehydes.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Purified Pentamethylbenzaldehyde

Dissolve in CDCl3 Prepare as KBr pellet or ATR Introduce sample into MS

Acquire 1H and 13C spectra

Process and reference data

Record spectrum (4000-400 cm-1)

Identify characteristic bands

Acquire mass spectrum (EI)

Identify molecular ion peak

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Biological Activity and Applications
To date, there is limited information in the public domain regarding the specific biological

activities or signaling pathways associated with pentamethylbenzaldehyde. Its primary utility

appears to be as a synthetic intermediate in organic chemistry, likely for the synthesis of more

complex molecules where a sterically hindered benzaldehyde moiety is required.

Benzaldehyde and its derivatives, in general, are known to exhibit a range of biological
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activities, including antimicrobial and antioxidant properties, but specific studies on the

pentamethylated analog are lacking.

Safety and Handling
Pentamethylbenzaldehyde should be handled with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-

ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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